molecular formula C6H7BrF2O B151942 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone CAS No. 128073-31-4

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone

Cat. No.: B151942
CAS No.: 128073-31-4
M. Wt: 213.02 g/mol
InChI Key: BZRNEASAKFDGKW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone is a chemical compound with the molecular formula C6H7BrF2O and a molecular weight of 213.02 g/mol. This compound is known for its use as a building block in organic synthesis and has applications in the preparation of various chemical products.

Preparation Methods

The synthesis of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone typically involves the bromination of 1-(2,2-difluoro-1-methylcyclopropyl)ethanone. The reaction conditions often include the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction Reactions: The compound can be reduced to form 1-(2,2-difluoro-1-methylcyclopropyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the preparation of triazole fungicides.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its reactive bromine atom.

    Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to interact with nucleophiles in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone can be compared with similar compounds such as:

    2-Bromo-1-(2,2-difluorocyclopropyl)ethanone: Similar structure but lacks the methyl group on the cyclopropyl ring.

    2-Bromo-1-(1-methylcyclopropyl)ethanone: Similar structure but lacks the difluoro groups on the cyclopropyl ring.

    2-Chloro-1-(2,2-difluoro-1-methylcyclopropyl)ethanone: Similar structure but with a chlorine atom instead of a bromine atom.

These comparisons highlight the unique combination of bromine, difluoro, and methyl groups in this compound, which contributes to its distinct reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRNEASAKFDGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-31-4
Record name 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one
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